Cas no 4626-00-0 (3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI))
![3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) structure](https://fr.kuujia.com/scimg/cas/4626-00-0x500.png)
4626-00-0 structure
Nom du produit:3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI)
3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI)
- [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohe
- 3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E
- Kitol
- 3-cyclohe<wbr>
- LogP
- 22555-09-5
- 111CFG4V2B
- 4626-00-0
- Kitol A
- AKOS040752262
- [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
- rel-((1R,2S,5S,6R)-3,6-Dimethyl-5-((1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)-6-((1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl)cyclohex-3-ene-1,2-diyl)dimethanol
- Kitol B
- 3-CYCLOHEXENE-1,2-DIMETHANOL, 3,6-DIMETHYL-5-((1E,3E)-2-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-1,3-BUTADIENYL)-6-((1E,3E,5E)-4-METHYL-6-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-1,3,5-HEXATRIENYL)-, (1R,2S,5S,6R)-REL-
- UNII-111CFG4V2B
- 3,6-Dimethyl-5-(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl)-6-(4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-yl)-1,3,5-hexatrienyl)-3-cyclohexene-1,2-dimethanol
- KITOL [MI]
- [6-(Hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
- SCHEMBL11474186
- DTXSID801017010
- Q27251210
- DA-54642
- DTXCID501475198
-
- Piscine à noyau: InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1
- La clé Inchi: NTTHYVALAYBGDV-WHFXJCNXSA-N
- Sourire: C/C(=C\C=C\[C@@]1([C@@H](/C=C(/C=C/C2=C(C)CCCC2(C)C)\C)C=C(C)[C@@H](CO)[C@H]1CO)C)/C=C/C1=C(C)CCCC1(C)C
Propriétés calculées
- Qualité précise: 572.45900
- Masse isotopique unique: 572.459331
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 42
- Nombre de liaisons rotatives: 9
- Complexité: 1220
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 5
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 10
- Surface topologique des pôles: 40.5
Propriétés expérimentales
- Dense: 1.02
- Point de fusion: 88-90° (Embree); 98-100° (Chatan); 72° (Tawara)
- Point d'ébullition: 672.7°Cat760mmHg
- Point d'éclair: 254.5°C
- Indice de réfraction: 1.593
- Le PSA: 40.46000
- Le LogP: 10.40020
- Rotation spécifique: D -2.6° (c = 1.1 in chloroform)
3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI) Littérature connexe
-
N. T. Gridgeman,G. P. Gibson,J. P. Savage Analyst 1948 73 662
-
2. XXI.—A pure fermentation of mannitol and dulcitolPercy F. Frankland,Wm. Frew J. Chem. Soc. Trans. 1892 61 254
-
B. V. Burger,C. F. Garbers,K. Pachler,R. Bonnett,B. C. L. Weedon Chem. Commun. (London) 1965 588
-
J. Green,D. O. Singleton Analyst 1954 79 431
-
5. Diels–Alder reactions. Part I. The dienophilic properties of cis- and trans-β-formylcrotonic acid and their derivativesBarend V. Burger,Eberhard du Plessis,Christoph F. Garbers,Johannes P. van der Merwe J. Chem. Soc. Perkin Trans. 1 1973 581
4626-00-0 (3-Cyclohexene-1,2-dimethanol,3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-,(1R,2S,5S,6R)-rel- (9CI)) Produits connexes
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